8-methoxy-2-oxo-N-prop-2-enylchromene-3-carboxamide
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Overview
Description
8-methoxy-2-oxo-N-prop-2-enylchromene-3-carboxamide is a synthetic organic compound belonging to the chromene family Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-2-oxo-N-prop-2-enylchromene-3-carboxamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid with prop-2-enylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
8-methoxy-2-oxo-N-prop-2-enylchromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form a hydroxyl group.
Substitution: The prop-2-enyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) under mild conditions.
Reduction: Reagents like NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminium hydride) under anhydrous conditions.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base such as K2CO3 (potassium carbonate).
Major Products Formed
Oxidation: Formation of 8-hydroxy-2-oxo-N-prop-2-enylchromene-3-carboxamide.
Reduction: Formation of 8-methoxy-2-hydroxy-N-prop-2-enylchromene-3-carboxamide.
Substitution: Formation of various substituted chromene derivatives depending on the substituent used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-methoxy-2-oxo-N-prop-2-enylchromene-3-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or modulate receptor activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
8-methoxy-2-oxo-N-pyridin-2-yl-2H-chromene-3-carboxamide: Similar structure but with a pyridinyl group instead of a prop-2-enyl group.
2H/4H-chromenes: A broader class of compounds with similar core structures but different substituents.
Uniqueness
8-methoxy-2-oxo-N-prop-2-enylchromene-3-carboxamide is unique due to its specific substituents, which confer distinct chemical and biological properties. Its prop-2-enyl group, in particular, may enhance its reactivity and interaction with biological targets compared to other chromene derivatives.
Properties
IUPAC Name |
8-methoxy-2-oxo-N-prop-2-enylchromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-3-7-15-13(16)10-8-9-5-4-6-11(18-2)12(9)19-14(10)17/h3-6,8H,1,7H2,2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPWVGNSHLONORB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>38.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24816454 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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